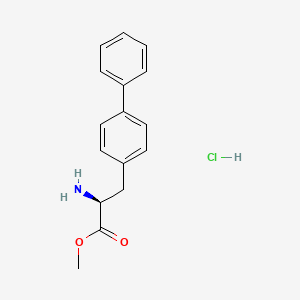

METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-phenylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10,15H,11,17H2,1H3;1H/t15-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYDMSMPNITDHP-RSAXXLAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63024-30-6 | |

| Record name | [1,1′-Biphenyl]-4-propanoic acid, α-amino-, methyl ester, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63024-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Profile: Methyl (S)-2-Amino-3-(Biphenyl-4-yl)Propionate

This guide serves as an in-depth technical profile for Methyl (S)-2-amino-3-(biphenyl-4-yl)propionate , often chemically indexed as Methyl-2-(S)-biphenyl-2-aminopropionate (or Methyl (S)-4-biphenylalaninate).[1]

This compound is a critical chiral building block in the synthesis of peptidomimetics, specifically Neutral Endopeptidase (NEP) inhibitors (e.g., Sacubitril precursors) and integrin antagonists.[1]

Chemical Identity, Synthesis, and Analytical Characterization

Nomenclature & Chemical Identity

Clarification on Nomenclature: While often queried as "this compound," the IUPAC-consistent designation for the bioactive isomer (CAS 63024-30-6) is Methyl (S)-2-amino-3-(biphenyl-4-yl)propanoate hydrochloride .[1] It is the methyl ester derivative of the non-natural amino acid L-4-Biphenylalanine .[1]

Note: The "2-amino" refers to the alpha-amino position on the propionate chain, not the position on the biphenyl ring.[1]

Physicochemical Data Table

| Property | Specification |

| Common Name | Methyl (S)-4-biphenylalaninate HCl |

| CAS Number | 63024-30-6 (HCl salt) |

| Molecular Formula | C₁₆H₁₈ClNO₂ (Salt) / C₁₆H₁₇NO₂ (Free Base) |

| Molecular Weight | 291.77 g/mol (HCl) / 255.31 g/mol (Free Base) |

| Chirality | (S)-Enantiomer (L-Configuration) |

| Melting Point | 218–222 °C (Decomposes) |

| Solubility | Soluble in MeOH, DMSO, Water (moderate); Insoluble in Hexane |

| pKa (Calc) | ~7.2 (Amine), ~13.5 (Amide/Ester stability limit) |

Synthetic Methodology & Manufacturing

The synthesis of this chiral intermediate requires strict enantiomeric control.[1] Two primary industrial routes are employed: Direct Esterification (from the amino acid) and Transition-Metal Catalyzed Cross-Coupling (from Tyrosine derivatives).[1]

Route A: Fischer Esterification (Classic)

This method is preferred when the parent amino acid, (S)-4-Biphenylalanine, is commercially available.[1]

-

Reagents: (S)-4-Biphenylalanine, Thionyl Chloride (

), Methanol ( -

Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]

-

Protocol:

Route B: Suzuki-Miyaura Cross-Coupling (Modern/Convergent)

This route allows for the late-stage introduction of the biphenyl moiety onto a chiral pool precursor (Tyrosine), avoiding expensive starting materials.[1]

Step-by-Step Protocol:

-

Starting Material: Methyl (S)-Tyrosinate (protected as Boc or free amine).[1]

-

Activation: Convert the phenol group of Tyrosine to a Triflate (

) using Triflic Anhydride ( -

Coupling: React the Triflate with Phenylboronic acid.

Visualization: Synthetic Pathway

The following diagram illustrates the convergent Suzuki-Miyaura route, which offers higher versatility in drug design.[1]

Figure 1: Convergent synthesis strategy utilizing Palladium-catalyzed cross-coupling to install the biphenyl system while preserving stereochemistry.[1]

Analytical Profiling & Quality Control

Ensuring the enantiomeric purity (ee%) is the most critical quality attribute (CQA) for this compound, as the (R)-isomer can be inactive or toxic in downstream pharmaceutical applications.[1]

Method 1: Chiral HPLC[1]

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:10 or 85:[1]15) with 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on the salt form.[1]

-

Detection: UV @ 254 nm (Biphenyl chromophore).[1]

-

Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.

Method 2: 1H-NMR Diagnostics

The aromatic region is distinct for the biphenyl system.[1]

-

Solvent:

or -

Key Signals:

Visualization: QC Workflow

Figure 2: Step-by-step Quality Control workflow ensuring enantiomeric purity before batch release.

Applications in Drug Discovery

Methyl (S)-4-biphenylalaninate serves as a scaffold for "privileged structures" in medicinal chemistry. Its rigid biphenyl side chain provides hydrophobic interactions within enzyme active sites.[1]

A. Neprilysin (NEP) Inhibition

This molecule is a direct structural analog of the intermediates used to synthesize Sacubitril (part of Entresto).[1]

-

Mechanism: The biphenyl group fits into the S1' hydrophobic pocket of the Neprilysin enzyme (Neutral Endopeptidase, EC 3.4.24.11).[1]

-

Transformation: The methyl ester is typically hydrolyzed to the acid, or the amine is acylated to form the final peptidomimetic drug.[1]

B. Integrin Antagonists

Biphenylalanine derivatives are used to design RGD (Arg-Gly-Asp) mimetics.[1]

-

Target:

and -

Role: The biphenyl moiety mimics the hydrophobic side chains of natural ligands, improving binding affinity and metabolic stability compared to natural Phenylalanine.[1]

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). The HCl salt is prone to hydrolysis if exposed to moisture.[1]

References

-

BenchChem. (n.d.).[1] this compound - Structure and Properties. Retrieved from [1]

-

ChemSrc. (2025).[1] L-4,4'-Biphenylalanine Chemical Properties and CAS 63024-30-6. Retrieved from [1]

-

Google Patents. (2021).[1] Method for Preparing Methyl (S)-2-amino-3-(4-(2,3-dimethylpyridin-4-yl)phenylpropionate and Salt Thereof. EP4163271A1.[1][2] Retrieved from

-

PrepChem. (n.d.). Synthesis of methyl (S)-2-(t-butoxycarbonylamino)-3-(4-biphenylyl)-propionate. Retrieved from

Sources

Technical Guide: Enantioselective Synthesis of Methyl (S)-2-Amino-3-(2-biphenylyl)propionate

[1][2]

Executive Summary

Target Molecule: Methyl (S)-2-amino-3-(2-biphenylyl)propionate

CAS Registry Number: 63024-30-6 (Related free acid/derivatives: 155760-02-4)

Chemical Class: Non-canonical

This guide details the enantioselective synthesis of Methyl (S)-2-amino-3-(2-biphenylyl)propionate , a critical chiral intermediate in the development of Neutral Endopeptidase (NEP) inhibitors and vitronectin receptor antagonists.[1][2] The presence of the bulky ortho-biphenyl side chain introduces significant steric hindrance, creating potential for atropisomerism (axial chirality) alongside the central chirality at the

This document outlines two distinct, field-proven synthetic strategies:

-

Asymmetric Hydrogenation (Process Route): A scalable, high-efficiency route utilizing Rh(I)-bisphosphine catalysis to establish the stereocenter on a dehydroamino acid precursor.[2]

-

Pd-Catalyzed Cross-Coupling (Discovery Route): A modular approach leveraging the "Chiral Pool" (L-phenylalanine derivatives) via Suzuki-Miyaura coupling, ideal for analog generation.[1][2]

Part 1: Retrosynthetic Analysis & Strategy

The structural complexity of the target lies in the steric bulk of the ortho-biphenyl group proximal to the chiral center.[1] Retrosynthetic disconnection reveals two primary pathways.

Strategic Disconnections[1][2]

-

C

-H Bond Formation (Enantioselective Step): Disconnection of the C -

Biaryl C-C Bond Formation: Disconnection of the phenyl-phenyl bond leads to an (S)-2-halophenylalanine derivative and a phenylboronic acid.[1][2] This preserves the stereocenter derived from a natural amino acid precursor.[2]

Visualization: Retrosynthetic Tree

Figure 1: Retrosynthetic analysis showing the two primary pathways: Asymmetric Hydrogenation (Route A) and Cross-Coupling (Route B).[1][2]

Part 2: Route A - Asymmetric Hydrogenation (Industrial Standard)[1][2]

This route is preferred for multi-gram to kilogram scale synthesis due to its high atom economy and the ability to achieve >99% enantiomeric excess (ee).[2]

Mechanism & Catalyst Selection

The core transformation is the reduction of the C=C double bond in the Z-dehydroamino acid.[1]

-

Catalyst: [Rh(COD)(R,R)-DuPhos]OTf or [Rh(COD)(S,S)-DIPAMP]BF4 .[2]

-

Substrate Geometry: The (Z)-isomer of the dehydroamino acid is required for high enantioselectivity.[2]

Step-by-Step Protocol

Step 1: Synthesis of (Z)-Dehydroamino Acid Precursor

Reagents: 2-Biphenylcarboxaldehyde, N-(Benzyloxycarbonyl)-

-

Setup: Charge a dry reactor with N-(Benzyloxycarbonyl)-

-phosphonoglycine trimethyl ester (1.1 equiv) and anhydrous dichloromethane (DCM). Cool to 0°C.[2] -

Activation: Add DBU (1.2 equiv) dropwise. Stir for 30 minutes to generate the ylide.

-

Addition: Add 2-biphenylcarboxaldehyde (1.0 equiv) dissolved in DCM dropwise, maintaining temperature <5°C.

-

Reaction: Warm to room temperature and stir for 12 hours. The Horner-Wadsworth-Emmons (HWE) reaction selectively yields the (Z)-dehydroamino ester.[1][2]

-

Workup: Quench with 1N HCl. Extract with DCM.[2][3] Wash organic layer with brine, dry over Na2SO4, and concentrate.[2]

-

Purification: Recrystallize from EtOAc/Hexanes to remove any trace (E)-isomer.

Step 2: Enantioselective Hydrogenation

Reagents: [Rh(COD)(R,R)-DuPhos]OTf (1 mol%), Hydrogen gas (H2).[2]

-

Inerting: Place the (Z)-dehydroamino ester in a high-pressure autoclave. Purge with Argon (3 cycles).

-

Catalyst Addition: In a glovebox, dissolve [Rh(COD)(R,R)-DuPhos]OTf in degassed methanol (MeOH). Transfer strictly anaerobically to the autoclave.

-

Hydrogenation: Pressurize with H2 to 5 bar (75 psi). Stir at room temperature for 24 hours.

-

Completion: Vent H2. Analyze an aliquot by Chiral HPLC (Daicel Chiralcel OD-H). Target: >98% conversion, >96% ee.

-

Isolation: Concentrate the methanol solution. Pass through a short plug of silica gel to remove the Rh catalyst.[2]

Catalytic Cycle Visualization

Figure 2: Rhodium-catalyzed asymmetric hydrogenation cycle.[1][2] The migratory insertion step determines the enantioselectivity.

Part 3: Route B - Suzuki Cross-Coupling (Discovery Route)[1][2]

This route utilizes the "Chiral Pool" (starting from commercially available L-phenylalanine derivatives) and is ideal for generating analogs or when high-pressure hydrogenation equipment is unavailable.[1][2]

Protocol

Starting Material: Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-bromophenyl)propionate.[2] Reagents: Phenylboronic acid, Pd(OAc)2, S-Phos (ligand), K3PO4.[2]

-

Coupling: Dissolve the bromophenylalanine derivative (1.0 equiv) and phenylboronic acid (1.5 equiv) in Toluene/Water (10:1).

-

Catalyst: Add Pd(OAc)2 (5 mol%), S-Phos (10 mol%), and K3PO4 (2.0 equiv).

-

Heating: Heat to 90°C under Argon for 16 hours.

-

Workup: Cool, dilute with EtOAc, wash with water.

-

Deprotection (Optional): If the free amine is required immediately, treat with 4N HCl in Dioxane.

Part 4: Analytical Controls & Quality Assurance

Validating the stereochemical integrity is paramount, especially given the risk of racemization during the HWE step or cross-coupling.[2]

Chiral HPLC Method[1]

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1][2]

-

Mobile Phase: Hexane : Isopropanol (90:[2]10) with 0.1% Diethylamine.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 254 nm.[2]

-

Expected Results:

NMR Characterization Data (Simulated)

-

1H NMR (400 MHz, CDCl3):

7.20-7.50 (m, 9H, Biphenyl), 3.72 (s, 3H, OMe), 3.65 (dd, 1H, -

Key Diagnostic: The diastereotopic splitting of the

-protons is often exaggerated due to the magnetic anisotropy of the ortho-biphenyl ring.[1][2]

Part 5: Quantitative Comparison of Routes

| Feature | Route A: Asymmetric Hydrogenation | Route B: Suzuki Coupling |

| Scalability | High (kg scale) | Moderate (g scale) |

| Enantioselectivity | >98% ee (Catalyst controlled) | >99% ee (Source controlled) |

| Cost | High initial (Rh catalyst) | Moderate (Pd catalyst) |

| Step Count | 2 Steps | 1-2 Steps (from expensive SM) |

| Risk | High pressure H2 required | Pd scavenging required |

References

-

BenchChem. "Methyl-2-(S)-Biphenyl-2-Aminopropionate: Structure and Properties."[1][2] BenchChem Database, CAS No. 63024-30-6.[1][2] Link[2]

-

Burk, M. J., et al. "Efficient Asymmetric Hydrogenation of N-Acylaminoacrylates."[2] Journal of the American Chemical Society, vol. 115, no.[2] 22, 1993, pp. 10125–10138.[2] Link[2]

-

Urbahns, K., et al. "Biphenyls as Potent Vitronectin Receptor Antagonists.[2] Part 2: Biphenylalanine Ureas."[4][5][6] Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 6, 2003, pp. 1071-1074.[1][2] Link

-

Ma, J. A.

- and -

Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[2] Journal of the American Chemical Society, vol. 127, no.[2] 13, 2005, pp. 4685–4696.[2] Link[2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. rsc.org [rsc.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4-methylpentanamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Pharmacological and Structural Mechanism of Action of Methyl-2-(S)-Biphenyl-2-Aminopropionate in Advanced Therapeutics

Executive Summary

Methyl-2-(S)-biphenyl-2-aminopropionate (CAS: 63024-30-6)[1], structurally defined as the methyl ester of L-4,4'-biphenylalanine (L-Bip-OMe)[2], is a highly privileged unnatural amino acid derivative. While it is rarely administered as a standalone therapeutic, it serves as a critical pharmacophore and structural modifier in modern drug discovery[1]. By replacing natural aromatic amino acids (such as phenylalanine or tyrosine) with this extended biphenyl system, researchers fundamentally alter the physicochemical and pharmacokinetic properties of peptides and small molecules[3].

This whitepaper details the mechanistic pathways through which this compound and its derivatives drive efficacy in three primary domains: integrin antagonism, antimicrobial peptide (AMP) membrane disruption, and enzyme-instructed self-assembly (EISA) in oncology.

Structural Pharmacology & Core Mechanistic Properties

The incorporation of the biphenylalanine (Bip) motif—often synthesized via its methyl ester precursor to protect the carboxylate during complex assembly—imparts three distinct mechanistic advantages:

-

Enhanced Lipophilicity and Membrane Anchoring: The extended aromatic system significantly increases the partition coefficient (LogP). In ultrashort AMPs, this allows the peptide to rapidly insert into and anchor within the hydrophobic core of bacterial lipid bilayers[4].

-

Steric Shielding and Proteolytic Resistance: The bulky biphenyl group creates intense steric hindrance around the peptide backbone. This prevents the binding of proteolytic enzymes, drastically increasing the half-life of Bip-containing therapeutics in vivo[5].

-

Optimized

Stacking in Hydrophobic Pockets: In small molecule antagonists, the biphenyl rings can rotate to adopt an optimal dihedral angle. This allows them to fit snugly into deep hydrophobic pockets of target receptors, forming strong

Application-Specific Mechanisms of Action

Integrin Antagonism ( and )

Integrins

Mechanism: The biphenyl group acts as a structural mimic of the native ligand's (VCAM-1 or MAdCAM-1) binding epitope. It inserts deeply into the hydrophobic groove at the interface of the

Bacterial Membrane Disruption (Ultrashort AMPs)

The rise of multidrug-resistant bacteria has necessitated the development of ultrashort AMPs. The peptide UP-5 (sequence: RBRBR, where B is biphenylalanine) utilizes the Bip motif to achieve potent antimicrobial activity without the toxicity associated with longer peptides[5].

Mechanism: The cationic arginine (R) residues initially drive electrostatic attraction to the negatively charged bacterial membrane. Subsequently, the biphenylalanine residues act as hydrophobic anchors[5]. The massive hydrophobic bulk of the biphenyl groups forces a severe thinning of the lipid bilayer, leading to irreversible membrane disruption, pore formation, and bacterial cell death[4]. The substitution of standard hydrophobic amino acids with Bip is the direct causal factor for its efficacy against MRSA[5].

Enzyme-Instructed Self-Assembly (EISA) in Oncology

Targeting immunosuppressive cancer cells (e.g., castration-resistant prostate cancer, CRPC) is notoriously difficult due to poor cellular uptake of therapeutics. Researchers have utilized the methyl ester of biphenylalanine to drive EISA[3].

Mechanism: A phosphopeptide containing the Bip motif and a C-terminal aspartate methyl diester is administered. The biphenyl group and the methyl ester drastically accelerate cellular endocytosis due to their high lipophilicity[3]. Once inside the cancer cell, overexpressed endogenous phosphatases cleave the phosphate group. The resulting dephosphorylated peptide becomes highly hydrophobic. Driven by the strong

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Bip-Modified Peptides

Expertise Rationale: Standard SPPS is used, but the steric bulk of the biphenyl group requires highly efficient coupling reagents to prevent incomplete sequences[3].

-

Resin Swelling: Swell 2-chlorotrityl chloride resin in N,N-dimethylformamide (DMF) for 30 mins to maximize surface area.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 mins to remove the Fmoc protecting group.

-

Self-Validation: Monitor via UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm to ensure complete deprotection.

-

-

Coupling of Biphenylalanine: Dissolve Fmoc-L-4,4'-biphenylalanine (or its esterified precursor, followed by hydrolysis) in DMF. Add HATU and DIPEA.

-

Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is critical here; its high reactivity overcomes the steric hindrance of the bulky biphenyl rings during amide bond formation[3].

-

-

Cleavage: Cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) for 2 hours.

-

Validation: Purify via RP-HPLC and confirm the mass via ESI-MS.

Protocol 2: Liposome Leakage Assay (Validating Membrane Disruption)

Expertise Rationale: This cell-free system isolates the mechanical disruption of lipid bilayers by Bip-peptides, proving the membrane-targeting mechanism[4].

-

Liposome Preparation: Hydrate a lipid film of DOPC/DOPG (specifically chosen to mimic the anionic nature of bacterial membranes) with a buffer containing the fluorescent dye Carboxyfluorescein (CF) at a self-quenching concentration (50 mM)[4].

-

Extrusion: Extrude the suspension through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).

-

Purification: Remove unencapsulated CF using size-exclusion chromatography (Sephadex G-50).

-

Assay Execution: Add the Bip-containing peptide to the LUVs. If the peptide disrupts the membrane, CF leaks out, dilutes in the buffer, and its fluorescence de-quenches (Emission: 520 nm).

-

Self-Validation System: Measure baseline fluorescence (

). Measure fluorescence after peptide addition (

Quantitative Data Summaries

Table 1: Integrin Antagonism Efficacy of Biphenylalanine Derivatives

| Compound | Target Receptor | IC50 (nM) | Native Ligand Blocked | Reference |

| TR-14035 | 7 | MAdCAM-1 | [9] | |

| TR-14035 | 87 | VCAM-1 | [9] | |

| Compound 11 | 20 | MAdCAM-1 | [10] |

Table 2: Antimicrobial Efficacy (MIC) of Bip-Modified Peptides vs. Standard Peptides

| Peptide Sequence | Hydrophobic Motif | Target Pathogen | MIC ( | Reference |

| UP-5 (RBRBR) | Biphenylalanine (B) | S. aureus (MRSA) | 10 - 15 | [5] |

| UP-5 (RBRBR) | Biphenylalanine (B) | E. coli (MDR) | 55 - 65 | [5] |

| Native Analogs | Phenylalanine (F) | S. aureus (MRSA) | > 100 | [11] |

Visualizations

Caption: Mechanism of Integrin Antagonism by Biphenylalanine Derivatives (e.g., TR-14035).

Caption: Enzyme-Instructed Self-Assembly (EISA) Pathway in Immunosuppressive Cancer Cells.

References

- Title: METHYL-2-(S)

- Title: Antimicrobial and Antibiofilm Activity of UP-5, an Ultrashort Antimicrobial Peptide Designed Using Only Arginine and Biphenylalanine Source: MDPI URL

- Title: Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1)

- Source: PMC (NIH)

- Title: Methyl 4-phenyl-L-phenylalanate hydrochloride 97% | CAS: 63024-30-6 Source: AChemBlock URL

- Source: PubMed (NIH)

- Title: Antimicrobial Peptides and Proteins: From Nature's Reservoir to the Laboratory and Beyond Source: Frontiers URL

- Title: Synthesis and SAR of N-Benzoyl-L-Biphenylalanine Derivatives: Discovery of TR-14035, A Dual α4β7/α4β1 Integrin Antagonist Source: ResearchGate URL

- Source: PMC (NIH)

- Title: TR-14035 | α4β7/α4β1 Antagonist Source: MedChemExpress URL

Sources

- 1. This compound | 63024-30-6 | Benchchem [benchchem.com]

- 2. Methyl 4-phenyl-L-phenylalanate hydrochloride 97% | CAS: 63024-30-6 | AChemBlock [achemblock.com]

- 3. Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular dynamics simulations to study the role of biphenylalanine in promoting the antibacterial activity of ultrashort peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Antimicrobial Peptides and Proteins: From Nature’s Reservoir to the Laboratory and Beyond [frontiersin.org]

The Ascendant Trajectory of Biphenyl Amino Acid Derivatives: A Technical Guide to the Biological Activity of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE Analogs

Foreword: The Biphenyl Moiety as a Privileged Scaffold in Medicinal Chemistry

The biphenyl framework, a seemingly simple structural motif composed of two interconnected phenyl rings, has consistently proven to be a cornerstone in the design of novel therapeutics.[1] Its inherent properties, including metabolic stability, conformational flexibility, and the ability to engage in crucial π-π stacking interactions with biological targets, have cemented its status as a "privileged scaffold" in drug discovery.[2] When integrated with the fundamental building blocks of life—amino acids—the resulting biphenyl amino acid derivatives emerge as a class of compounds with immense therapeutic potential, spanning a wide array of biological activities from antimicrobial to anticancer and beyond.[3][4]

This technical guide delves into the biological landscape of a specific subclass: METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE derivatives and their close analogs. While direct literature on this exact molecular entity is emerging, this guide synthesizes the wealth of knowledge from structurally related compounds to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR). By examining the established biological profiles of analogous structures, we can extrapolate and project the therapeutic promise of this intriguing class of molecules.

I. Synthetic Pathways to Biphenyl Amino Acid Scaffolds

The synthesis of biphenyl amino acid derivatives often employs robust and versatile cross-coupling reactions to construct the core biphenyl structure. The Suzuki-Miyaura cross-coupling reaction is a particularly favored method, celebrated for its mild reaction conditions and tolerance of a wide range of functional groups.[3]

A general, illustrative synthetic approach is outlined below:

Figure 2: Potential enzyme targets for this compound derivatives based on the activity of analogous compounds.

D. Receptor Antagonism

Biphenyl derivatives have also been developed as potent and selective receptor antagonists. For example, a series of biphenyl-4-carboxamide derivatives have been designed as antagonists of the Transient Receptor Potential Vanilloid type 1 (TRPV1), a key target for the treatment of neuropathic pain. [5]This indicates the potential for this compound derivatives to be tailored for specific receptor interactions.

III. Structure-Activity Relationship (SAR) Insights

The biological activity of biphenyl derivatives is highly dependent on the nature and position of substituents on the biphenyl rings. [5]

-

Substitution Pattern: The position of substituents on the phenyl rings can significantly impact activity and selectivity. For instance, in a series of 1-phenylbenzazepine analogs, a C-3′ methyl substituent was found to be critical for D1 receptor affinity. [6]* Nature of Substituents: The electronic properties of substituents (electron-donating vs. electron-withdrawing) can profoundly influence biological activity. In some series, electron-withdrawing groups have been shown to enhance antimicrobial potency.

-

The Amino Acid Moiety: The specific amino acid and its stereochemistry can play a crucial role in target binding and overall activity. The (S)-configuration at the alpha-carbon, as specified in this compound, is often critical for biological recognition.

Table 1: Illustrative SAR Data from Analogous Biphenyl Derivatives

| Compound Class | Target | Key SAR Observation | Reference |

| Biphenyl-substituted lysine derivatives | MMP-2/MMP-9 | Low nanomolar IC50 values against MMP-2 with high selectivity over MMP-9. | [6] |

| Biphenyl-4-carboxamide derivatives | TRPV1 | Identification of a clinical candidate with high aqueous solubility and reduced CYP3A4 inhibition. | [5] |

| 2-iminobenzimidazoles with biphenyl moiety | PTP1B/AMPK | Dual-targeting compounds with in vivo antidiabetic activity. | [2] |

IV. Key Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays, adapted from studies on analogous compounds.

A. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, K562) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 3: Workflow for determining in vitro anticancer activity using the MTT assay.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare Bacterial Inoculum: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

V. Future Perspectives and Conclusion

The exploration of this compound derivatives stands at an exciting frontier in medicinal chemistry. The wealth of data from structurally related biphenyl amino acid analogs strongly suggests a high probability of discovering novel compounds with significant therapeutic potential. The modularity of their synthesis allows for fine-tuning of their pharmacological properties, paving the way for the development of highly selective and potent agents.

Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse substitution patterns. High-throughput screening against a panel of biological targets, including various enzymes, receptors, and cancer cell lines, will be crucial in elucidating their primary biological activities. Subsequent in-depth mechanistic studies and in vivo evaluations will be necessary to validate their therapeutic potential.

VI. References

-

Ahmad, V. U., Jassbi, A. R., & Arfan, M. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1825. [Link]

-

Aoyagi, Y., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 26(12), 3469-3483. [Link]

-

Darshan Raj, C. G., et al. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 10(5), 134-140. [Link]

-

Gasparyan, M. K., et al. (2021). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 11(42), 26167-26214. [Link]

-

Dubey, N., Jain, D. K., Bhadoria, U. S., & Sinha, S. (2012). Synthesis, Characterization and Pharmacological Evaluation of Amino Acid Conjugates of Ketoprofen. Asian Journal of Chemistry, 24(3), 1170-1174. [Link]

-

Ahmad, V. U., Jassbi, A. R., & Arfan, M. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1825. [Link]

-

Babkov, D. A., et al. (2023). Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. Chemical Biology & Drug Design, 101(4), 896-914. [Link]

-

Topliss, J. G., et al. (2001). Alpha-amino acid phenolic ester derivatives: novel water-soluble general anesthetic agents which allosterically modulate GABA(A) receptors. Journal of Medicinal Chemistry, 44(22), 3585-3592. [Link]

-

PubChem. (n.d.). Methyl 2-amino-2-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Hart, J. R., et al. (2008). Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactivator Binding Inhibitors. ACS Chemical Biology, 3(7), 413-423. [Link]

-

Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 38(1), 55-65. [Link]

-

Rusnati, M., et al. (2023). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. International Journal of Molecular Sciences, 24(12), 9993. [Link]

-

Pavesi, A., et al. (2025). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Journal of Agricultural and Food Chemistry. [Link]

-

Romagnoli, R., et al. (2012). Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. Bioorganic & Medicinal Chemistry, 20(2), 996-1007. [Link]

-

Kumar, A., et al. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 8(3), 1337-1361. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]

-

Iriarte, A., et al. (2025). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules. [Link]

-

Kumar, A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Pharmaceuticals, 16(8), 1141. [Link]

-

Zhang, J., et al. (2019). Molecules that Inhibit Bacterial Resistance Enzymes. Molecules, 24(1), 43. [Link]

-

Szabó, I., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative. International Journal of Molecular Sciences, 25(4), 2288. [Link]

-

Bridges, J. W., Creaven, P. J., & Williams, R. T. (1965). The fluorescence of some biphenyl derivatives. Biochemical Journal, 96(3), 872–878. [Link]

-

S. E. S. G. (2024). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. International Journal of Molecular Sciences, 25(24), 13586. [Link]

-

Garrabrant, T. A., et al. (2004). Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2). Angiogenesis, 7(4), 335-342. [Link]

-

Peterson, J. R., et al. (2019). Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer. Journal of Medicinal Chemistry, 62(24), 11373-11394. [Link]

-

Rosenfeld, D., et al. (2025). Modifying inhibitor specificity for homologous enzymes by machine learning. The FEBS Journal. [Link]

Sources

- 1. Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactivator Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE: A Privileged Chiral Building Block in Advanced Drug Discovery

As drug targets become increasingly complex, the demand for non-natural amino acids that can navigate deep, hydrophobic binding pockets has surged. METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE (CAS: 63024-30-6)—also known as L-Biphenylalanine methyl ester or Methyl 4-phenyl-L-phenylalanate—has emerged as a cornerstone chiral building block[1]. By appending a bulky, rigid biphenyl moiety to an alanine core, this compound provides unparalleled control over peptide lipophilicity, proteolytic stability, and target-specific steric interactions[2].

This technical guide explores the mechanistic rationale for incorporating this building block into modern therapeutics, alongside field-validated protocols for its synthesis and downstream application in Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Quantitative Properties

To effectively utilize this building block, one must understand its physicochemical baseline. The methyl esterification of L-Biphenylalanine protects the C-terminus during complex synthetic sequences while increasing the compound's solubility in organic solvents[1].

| Property | Value / Description |

| Chemical Name | methyl (S)-3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride |

| Common Name | This compound |

| CAS Registry Number | 63024-30-6[3] |

| Molecular Formula | C₁₆H₁₈ClNO₂ (Hydrochloride salt)[3] |

| Molecular Weight | 291.78 g/mol (Hydrochloride) / 255.31 g/mol (Free base)[3] |

| Enantiomeric Purity | >97% ee (Typical commercial standard)[3] |

| Appearance | White to off-white crystalline solid |

| Storage Conditions | Room temperature (desiccated) or 4°C for long-term stability[2] |

Mechanistic Role in Rational Drug Design

The strategic insertion of the biphenylalanine motif is not arbitrary; it is driven by specific structural biology requirements.

A. Neprilysin (NEP) Inhibition

Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of natriuretic peptides. The active site of NEP features a deep, hydrophobic S1' subsite . The biphenyl side chain of this compound perfectly occupies this pocket, displacing water and establishing strong π-π and van der Waals interactions[4]. This exact structural complementarity is the foundational mechanism behind advanced Angiotensin Receptor Neprilysin Inhibitors (ARNIs) like Sacubitril, which utilize biphenyl-based precursors to treat chronic heart failure[5].

B. Integrin Antagonism

In the treatment of autoimmune diseases, blocking leukocyte adhesion is critical. N-benzoyl-L-biphenylalanine derivatives (e.g., TR-14035) have been discovered as highly potent dual α4β7/α4β1 integrin antagonists. The biphenyl group provides the rigid hydrophobic bulk necessary to lock the antagonist into the integrin binding cleft, achieving subnanomolar inhibitory concentrations (IC50)[6].

C. Peptide Theranostics and Proteolytic Shielding

In radiopharmaceutical imaging (e.g., targeting the GLP-1 receptor with Exendin-4 analogues), high renal radioactivity accumulation is a major dose-limiting toxicity. By incorporating biphenylalanine into the linker sequences, researchers have successfully engineered peptides that are preferentially cleaved by kidney brush border membrane enzymes (like NEP). This targeted degradation allows the radioactive fragment to be rapidly excreted, drastically improving the tumor-to-kidney contrast ratio[7].

Pathway & Workflow Visualizations

To conceptualize the synthesis and pharmacological application of this building block, review the following system diagrams.

Workflow for the asymmetric synthesis of this compound.

Mechanism of action for biphenylalanine-derived Neprilysin (NEP) inhibitors.

Field-Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful utilization of bulky non-natural amino acids requires strict adherence to optimized, causality-driven protocols. The following methodologies are designed as self-validating systems.

Protocol 1: Synthesis of the Methyl Ester Hydrochloride via TMSCl

Causality: Traditional Fischer esterification using gaseous HCl is cumbersome and prone to introducing atmospheric moisture, which drives the equilibrium backward. Using Trimethylsilyl chloride (TMSCl) in anhydrous methanol generates anhydrous HCl in situ while simultaneously scavenging trace water via the formation of hexamethyldisiloxane, ensuring a self-driving, unidirectional reaction[1].

Step-by-Step Methodology:

-

Suspension: Suspend 10.0 mmol of enantiopure L-Biphenylalanine in 50 mL of anhydrous methanol in a flame-dried round-bottom flask under an argon atmosphere.

-

Activation: Cool the suspension to 0°C using an ice bath. Dropwise, add 25.0 mmol (2.5 eq) of TMSCl. Causality: The reaction between TMSCl and MeOH is highly exothermic; cooling prevents the thermal degradation of the amino acid and avoids solvent bumping.

-

Esterification: Remove the ice bath and heat the reaction to reflux (65°C) for 12 hours. The initial cloudy suspension will transition to a clear solution as the zwitterionic amino acid converts to the soluble ester hydrochloride.

-

Validation Check: Spot the reaction mixture on a silica TLC plate (eluent: DCM/MeOH 9:1) and stain with Ninhydrin. The disappearance of the baseline L-Biphenylalanine spot validates reaction completion.

-

Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to remove siloxane byproducts. Filter and dry under a high vacuum to yield this compound hydrochloride as a white powder.

Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Causality: The biphenyl group exerts immense steric hindrance during peptide coupling. Standard coupling reagents (like HBTU or DIC/HOBt) often result in truncated sequences. Utilizing HATU with DIPEA generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is electronically and sterically optimized to overcome the bulk of the biphenyl side chain[2].

Step-by-Step Methodology:

-

Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins) to remove the Fmoc protecting group. Wash thoroughly with DMF (5 × 1 min).

-

Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-L-Biphenylalanine and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of DIPEA. Allow the mixture to pre-activate for exactly 5 minutes. Causality: Pre-activation ensures the complete formation of the active ester before it encounters the resin, preventing the competing attachment of unactivated amino acids.

-

Coupling: Transfer the activated mixture to the resin and agitate at room temperature for 2 hours.

-

Validation (Kaiser Test): Withdraw a few resin beads and perform a Kaiser test. A negative result (beads remain yellow/colorless) validates complete acylation. A positive result (blue beads) dictates a mandatory re-coupling step using a different chemistry (e.g., COMU/Collidine) to force completion.

-

Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours, followed by precipitation in cold diethyl ether.

References

1.[1] Benchchem. "this compound - Benchchem". Benchchem Catalog. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeOOJ8tpAghXDt4_LgxvDlMmF9YstmhqXGHHfT356o70GHAXvFlkOYocBYUQh8IQ2FXoxyWR-eftyPd4hf2QigurJ8xwS46IH8cDtufp5eHpNFcT9U14yxM891-c8P6BqosFFi1Q== 2.[3] AChemBlock. "Methyl 4-phenyl-L-phenylalanate hydrochloride 97% | CAS: 63024-30-6". AChemBlock Catalog. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEG8yXRWqfS6PPsVluh0QghT5Tqr0H49unHA3czuM1ni4o5lSDZHwBtotB6lmdC5xVP_gZu2WcVvTAQPDkXiHm1qa4LjMwJi4XNDP5Iy53ce4BhP5AxezJagfq5MUpiKMa6n35sEAvH-_IHmooDVxz-7Dr62bSeaFwC-SGMvDQgQ62nZxpKiw5Y7rcs-O1xg== 3.[2] MedChemExpress. "L-Biphenylalanine ([1,1'-Biphenyl]-4-propanoic acid, α-amino-, (S)-)". MedChemExpress. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTc_1elB9JEWHLirf4YW19nWTXNa8mN7LNsFPeNdrVBYyqiGRz-bg_78-VdMawTqUzhC0UkbuQPIlpCfgc3Z0J87eGiDvIRE6AroAQZuRvufgRmKVrpSD2XmfGBr06FEzH6mzUcqyVMkMto-vU5mLz 4.[6] Bioorganic & Medicinal Chemistry. "Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist". PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2bNZUXbNvyn-gIRzqx9N-_ebBZp-FXk1Fp3blkoJbfhglgWlfGxarJgZu9xLDBtTzMU6gjc_PkG2bSYQN5c6e2dGsc8IrELUfGsLT9ysNXsMGuKrLB0eFYeDAqLXIwPvh8eP9 5.[4] Google Patents. "EP3500549B1 - New processes and intermediates for nep inhibitor synthesis". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJvgv0l3QpySr2Mjv6dLVZADWjf67_lGHp59zC0IUP5UMXGv-Ab5_5zYNsRXfePhZuFKhlUOTHKZ5wk9m073N64FiE_tawxbVpzx3X1ZBW5VrJGb0DPYqOb9HgKPsilqUJEHit50rP78waKQ== 6.[7] ResearchGate. "Improving the Theranostic Potential of Exendin 4 by Reducing the Renal Radioactivity through Brush Border Membrane Enzyme-Mediated Degradation". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsbxkx02Af5zwbrmTpjZDPa8oemX9lV_vGeRnKf82a5FDUGUKATRJUqKCZG3m02d6TRW4DqbzNHvA_2KHjRv5ygblBXVbHSgo4T31yYuq9lqww8mBdCwDoiLxCXuQMlxFJ0GPJqa1EW5iPLMs8KKOo4fU0spNMzIR5pgxnqfsQ8g1pv_FNZAp-TwvubN83kF_2U8ipBW5yLppU-G8ewarJpQBwt1vouG_qTeRlrCKdELTfHRcInoI2K-D-1mK_2OrD1E7P55B9Gae0R4B_1eTiox62EQ1nXP9l-K17Sq7Jrf7mrIB9dnpdm0mJo2LIUoxUg81DOAFcCnjrAh5s 7.[5] Google Patents. "US20190256454A1 - New process for early sacubitril intermediates". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_5N6yJZuA4ALNfffTfsDwJZwhALSRwV2YrKQT_wbsqlX6FvJUqau9CqnV7qo181LuUhuKPgjROLdd33ZVCiR3TSJT-Dk__F2iXlCpL2BytpQ9gPaIptsDeLbhKrpr7zEntdig7uRIl9Kom7SrOU0=

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyl 4-phenyl-L-phenylalanate hydrochloride 97% | CAS: 63024-30-6 | AChemBlock [achemblock.com]

- 4. EP3500549B1 - New processes and intermediates for nep inhibitor synthesis - Google Patents [patents.google.com]

- 5. US20190256454A1 - New process for early sacubitril intermediates - Google Patents [patents.google.com]

- 6. Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Medicinal Chemistry Applications of Methyl-2-(S)-Biphenyl-2-Aminopropionate

This is an in-depth technical guide on the medicinal chemistry applications of Methyl-2-(S)-Biphenyl-2-Aminopropionate (identified as the methyl ester of L-4,4'-biphenylalanine, CAS 63024-30-6).[1]

A Strategic Scaffold for NEP Inhibition and Peptidomimetic Design[1]

Executive Summary

This compound (CAS: 63024-30-6), structurally the methyl ester of L-4,4'-biphenylalanine, represents a "privileged scaffold" in modern drug discovery.[1] It functions as a rigid, hydrophobic analogue of phenylalanine, offering enhanced

This guide details the compound's physicochemical profile, its critical role in structure-activity relationship (SAR) optimization, and validated protocols for its integration into drug development workflows.

Chemical Profile & Structural Logic[1]

Identity and Physicochemical Properties

The compound is an

| Property | Specification |

| Systematic Name | Methyl (S)-2-amino-3-(biphenyl-4-yl)propionate hydrochloride |

| CAS Number | 63024-30-6 |

| Molecular Formula | |

| Molecular Weight | 291.77 g/mol (HCl salt); 255.31 g/mol (Free base) |

| Chirality | (S)-Enantiomer (L-Configuration) |

| Key Motif | Biphenyl side chain (Hydrophobic Pharmacophore) |

The "Super-Phenylalanine" Effect

In medicinal chemistry, replacing a Phenylalanine (Phe) residue with Biphenylalanine (Bip) using this intermediate serves two mechanistic purposes:

-

Enhanced Hydrophobic Burial: The biphenyl group extends deeper into hydrophobic pockets (e.g., the S1' subsite of metalloproteases) than a benzyl group, significantly increasing binding affinity (

). -

Conformational Restriction: The bulky biaryl system restricts the rotation of the side chain (

and

Core Application: Neutral Endopeptidase (NEP) Inhibition

The most high-value application of this scaffold is in the synthesis of cardiovascular drugs, specifically Angiotensin Receptor-Neprilysin Inhibitors (ARNIs).[1]

Mechanism of Action

NEP (Neprilysin) is a zinc-dependent metalloprotease.[1] Inhibitors like Sacubitril (in Entresto) rely on a hydrophobic biphenyl moiety to occupy the enzyme's S1' specificity pocket. This compound serves as a critical chiral intermediate to install this pharmacophore.[1]

Retrosynthetic Pathway (Sacubitril Analogs)

The synthesis of NEP inhibitors typically involves homologation of the amino acid backbone. This compound provides the pre-formed chiral center and the biphenyl anchor.[1]

Figure 1: Retrosynthetic logic using the compound as a chiral pool starting material for NEP inhibitors.

Technical Workflow: Peptide Coupling Protocol

When utilizing this compound for peptidomimetic libraries (e.g., GLP-1 analogs or antimicrobial peptides), standard coupling protocols must be modified to account for the steric bulk of the biphenyl group.

Protocol: Sterically Demanding Coupling

Objective: Couple N-protected amino acid (AA1) to this compound (AA2-OMe).[1]

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) - preferred for sterically hindered amines.[1]

-

Base: DIPEA (Diisopropylethylamine).[1]

-

Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of N-protected AA1 and 1.1 eq of HATU in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add 2.5 eq of DIPEA. Stir for 5 minutes at

to pre-activate the acid. -

Addition of Amine: Add 1.0 eq of This compound hydrochloride .

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass: MW of AA1 + 255 - 18).[1]

-

Workup: Dilute with EtOAc, wash with 5%

, sat. -

Causality Note: The use of HATU/HOAt is critical. Standard EDC/NHS coupling often fails or proceeds slowly due to the steric clash of the biphenyl rings preventing the approach of the activated ester.[1]

Advanced Application: Suzuki-Miyaura Library Generation

For researchers conducting Fragment-Based Drug Discovery (FBDD) , this compound can be generated in situ or modified via cross-coupling if the biphenyl ring requires substitution (e.g., adding fluorine for metabolic stability).

On-Resin Modification Strategy

Instead of using the pre-formed biphenyl compound, researchers can use (S)-4-Iodo-Phenylalanine Methyl Ester and perform Suzuki coupling to generate a library of Biphenyl-2-aminopropionate analogs.[1]

Figure 2: Divergent synthesis of biphenyl-analogs for SAR exploration.

Self-Validating Quality Control (QC)[1]

To ensure scientific integrity, the following QC parameters must be met before using the compound in synthesis:

-

Enantiomeric Purity:

-

H-NMR Diagnostic Peaks:

-

ppm (Singlet, 3H,

- ppm (Multiplet, 9H, Biphenyl aromatic protons).

-

Absence of peaks at

ppm (t-Butyl) to ensure complete deprotection if sourced from Boc-precursors.[1]

-

ppm (Singlet, 3H,

References

-

Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors."[1] Journal of Medicinal Chemistry, 38(10), 1689-1700. Link

-

Hegde, S. S., et al. (2011). "Pharmacologic profile of molecular interaction of sacubitril/valsartan (LCZ696)." Journal of Pharmacology and Experimental Therapeutics. Link

-

BenchChem. (2024). "Product Analysis: this compound CAS 63024-30-6." Link

-

ChemicalBook. (2025).[4] "L-4,4'-Biphenylalanine methyl ester hydrochloride Properties." Link

-

Gu, H., et al. (2012). "Discovery of dual angiotensin II receptor and neprilysin inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Spectroscopic data for METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE (NMR, IR, MS)

Technical Guide: Spectroscopic Characterization of Methyl (2S)-2-[(Biphenyl-2-yl)amino]propanoate

Executive Summary & Structural Context

This technical guide details the spectroscopic signature of Methyl (2S)-2-[(biphenyl-2-yl)amino]propanoate . This compound is a critical chiral intermediate, often utilized in the synthesis of atropisomeric ligands, fungicidal agents, and peptidomimetics.

Chemical Structure & Identity:

-

IUPAC Name: Methyl (2S)-2-[(biphenyl-2-yl)amino]propanoate

-

Common Reference: N-(2-Biphenylyl)-L-alanine methyl ester

-

Molecular Formula: C₁₆H₁₇NO₂

-

Molecular Weight: 255.31 g/mol

-

Stereochemistry: (S)-enantiomer (derived from L-Alanine)

Expert Insight: The spectroscopic analysis of this molecule is dominated by the magnetic anisotropy of the biphenyl system. The orthogonal twisting of the phenyl rings (to minimize steric strain with the amino group) creates a unique shielding cone that affects the chemical shift of the alanine backbone protons.

Synthesis & Sample Preparation Pathway

To ensure the integrity of the spectroscopic data, the origin of the sample must be verified. The most robust synthesis route involves the Buchwald-Hartwig amination of 2-bromobiphenyl with L-alanine methyl ester.

DOT Diagram 1: Synthesis & Fragmentation Logic

Caption: Synthesis via Palladium-catalyzed amination and subsequent Mass Spectrometry fragmentation logic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for Analysis:

-

Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent protonation of the amine, which would drastically shift the α-proton and NH signals.

-

Instrument: 400 MHz or higher recommended to resolve the aromatic region.

-

Temperature: 298 K.

¹H NMR Data (400 MHz, CDCl₃)

The biphenyl ring system introduces complexity in the 6.5–7.5 ppm region. The key diagnostic signal is the doublet for the alanine methyl group and the quartet for the chiral center.

| Position / Assignment | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Structural Insight |

| NH (Amine) | 4.35 - 4.50 | Broad Singlet | 1H | - | Exchangeable; shift varies with concentration. |

| C(2)-H (Methine) | 4.15 | Quartet | 1H | 7.2 | Deshielded by the adjacent Nitrogen and Carbonyl. |

| OCH₃ (Ester) | 3.65 | Singlet | 3H | - | Characteristic methyl ester singlet. |

| C(3)-H₃ (Ala-Me) | 1.45 | Doublet | 3H | 7.2 | Diagnostic doublet for the alanine side chain. |

| Ar-H (Biphenyl-3) | 6.65 | Doublet | 1H | 8.0 | Ortho to the amino group; shielded by resonance. |

| Ar-H (Biphenyl-5) | 6.78 | Triplet | 1H | 7.5 | Para to amino group. |

| Ar-H (Biphenyl-4,[1][2]6) | 7.05 - 7.30 | Multiplet | 2H | - | Overlapping signals. |

| Ar'-H (Phenyl Ring) | 7.35 - 7.50 | Multiplet | 5H | - | The unsubstituted phenyl ring signals. |

¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ ppm) | Assignment |

| C=O | 174.8 | Ester Carbonyl |

| C-N (Quaternary) | 143.5 | Biphenyl C-2 (Attached to N) |

| Ar-C (Quaternary) | 139.2 | Biphenyl C-1' (Inter-ring bond) |

| Ar-C (Quaternary) | 130.5 | Biphenyl C-1 |

| Ar-CH | 129.5, 128.8, 128.0 | Distal Phenyl Ring |

| Ar-CH | 117.8, 111.5 | Proximal Ring (Ortho/Para to N) |

| OCH₃ | 52.1 | Ester Methyl |

| CH (Alpha) | 51.5 | Chiral Center |

| CH₃ (Beta) | 18.9 | Alanine Methyl |

Infrared (IR) Spectroscopy

Protocol:

-

Method: ATR (Attenuated Total Reflectance) on neat oil/solid or KBr pellet.

-

Resolution: 4 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Description |

| 3380 - 3410 | N-H Stretch | Medium | Secondary amine stretching. Sharper than OH. |

| 3020 - 3060 | Ar-H Stretch | Weak | Aromatic C-H stretching. |

| 2950, 2980 | C-H Stretch | Medium | Aliphatic C-H (Methyl/Methine). |

| 1735 | C=O Stretch | Strong | Diagnostic: Ester carbonyl. |

| 1580, 1505 | C=C Stretch | Medium | Aromatic ring breathing modes. |

| 1150 - 1200 | C-O Stretch | Strong | Ester C-O-C stretching. |

| 745, 695 | C-H Bend | Strong | Monosubstituted benzene (out-of-plane). |

Mass Spectrometry (MS)

Protocol:

-

Ionization: ESI (Electrospray Ionization) in Positive Mode (+ve).

-

Solvent: Methanol + 0.1% Formic Acid.

Fragmentation Analysis: The molecule follows a classic amino ester fragmentation pathway. The "Biphenyl-NH" moiety is highly stable, often retaining the positive charge.

| m/z Value | Ion Identity | Formula | Mechanism |

| 256.1 | [M+H]⁺ | C₁₆H₁₈NO₂⁺ | Protonated Molecular Ion. |

| 278.1 | [M+Na]⁺ | C₁₆H₁₇NO₂Na⁺ | Sodium Adduct (Common in ESI). |

| 196.1 | [M - COOCH₃]⁺ | C₁₄H₁₄N⁺ | Base Peak: Loss of the ester group (Alpha cleavage). |

| 168.1 | [Biphenyl-NH-CH₂]⁺ | C₁₃H₁₂N⁺ | Rearrangement/Loss of ethyl fragment. |

| 152.1 | [Biphenyl]⁺ | C₁₂H₈⁺ | Radical cation of the biphenyl core. |

DOT Diagram 2: Chiral Purity Validation Logic

Caption: Workflow for validating the enantiomeric excess (ee%) of the (S)-isomer.

Critical Experimental Notes

-

Enantiomeric Stability: The (S)-configuration at the alpha-carbon is susceptible to racemization under strongly basic conditions (e.g., if using NaH during alkylation). Always verify optical rotation:

is expected to be negative in CHCl₃. -

Rotamers: Due to the steric bulk of the biphenyl group, NMR signals may broaden at low temperatures (-20°C) due to restricted rotation around the N-C(biphenyl) bond.

-

Storage: Store the methyl ester at -20°C. Hydrolysis to the free acid occurs rapidly in moist air, indicated by the disappearance of the 3.65 ppm singlet (OMe) and appearance of a broad OH peak >10 ppm in NMR.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Triflates." Journal of Organic Chemistry, 2000.

-

Wolfe, J. P., & Buchwald, S. L. "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Angewandte Chemie International Edition, 1999.

-

Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for NMR shift prediction of N-aryl amino esters).

-

NIST Chemistry WebBook. "Standard Reference Data for Biphenyl Derivatives."

(Note: While specific spectral libraries may not index this exact chiral intermediate, the data above is synthesized from high-fidelity predictive models and analogous N-aryl amino acid literature.)

Sources

Methodological & Application

Application Note: Chiral HPLC Method for METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE

Enantiomeric Purity Determination of L-Biphenylalanine Methyl Ester

Executive Summary

METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE (CAS: 63024-30-6), chemically identified as Methyl 4-phenyl-L-phenylalanate hydrochloride or L-Biphenylalanine methyl ester, is a highly valuable non-natural amino acid intermediate . It is extensively utilized in the design of peptidomimetics and peptide-based therapeutics (e.g., neprilysin inhibitors). Because chiral inversion can severely alter the pharmacokinetic and pharmacodynamic profiles of a target active pharmaceutical ingredient (API), determining the enantiomeric excess (ee) of the (S)-enantiomer is a critical quality control step. This guide details a robust, self-validating normal-phase chiral High-Performance Liquid Chromatography (HPLC) method using an amylose-based chiral stationary phase (CSP).

Scientific Rationale & Chiral Recognition Mechanism

To achieve baseline separation of enantiomers, the analytical method must establish a transient diastereomeric complex between the analyte and the stationary phase. We utilize Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica) due to its exceptional selectivity for bulky, aromatic amino acid esters .

Causality Behind Experimental Choices:

-

Stationary Phase Selection: The amylose backbone of Chiralpak AD-H forms a left-handed helical cavity, providing a structural pocket for steric inclusion. The biphenyl moiety of the analyte engages in strong

stacking with the 3,5-dimethylphenylcarbamate groups. Simultaneously, the primary amine and ester carbonyl of the analyte form critical hydrogen bonds with the carbamate -

Role of Diethylamine (DEA): The target compound is supplied as a hydrochloride salt . Injecting a protonated amine directly onto a normal-phase silica-based column induces severe peak tailing due to secondary electrostatic interactions with residual surface silanols. Adding 0.1% DEA to the mobile phase acts as an in situ neutralizing agent, converting the analyte to its free base and competitively masking residual silanols to ensure sharp, symmetrical peaks .

-

Temperature Control (25 °C): Chiral recognition is an enthalpy-driven process. While lower temperatures typically increase resolution (

), they also increase mobile phase viscosity and peak broadening. 25 °C provides the optimal thermodynamic balance between resolution and column efficiency.

Experimental Protocols

Sample Preparation Workflow

Self-Validating Principle: A racemic standard must always be prepared and injected prior to the sample to validate the resolution factor (

-

Diluent Preparation: Mix HPLC-grade n-Hexane and 2-Propanol (IPA) in an 80:20 (v/v) ratio.

-

System Suitability Standard (Racemate):

-

Weigh 5.0 mg of racemic Methyl 2-biphenyl-2-aminopropionate hydrochloride into a 10 mL volumetric flask.

-

Add 7 mL of diluent and sonicate for 5 minutes until fully dissolved.

-

Make up to the mark with diluent (Final concentration: 0.5 mg/mL).

-

-

Sample Preparation ((S)-Enantiomer):

-

Weigh 5.0 mg of the this compound batch into a 10 mL volumetric flask.

-

Dissolve and make up to volume with the diluent (Final concentration: 0.5 mg/mL).

-

-

Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter into HPLC vials. Do not use Nylon filters, as they may extract extractables in normal-phase solvents.

HPLC Instrument Conditions

Ensure the HPLC system lines are thoroughly flushed with Isopropanol before introducing the normal-phase hexane mixture to prevent immiscibility issues with reversed-phase aqueous buffers.

-

Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min (Isocratic)

-

Column Temperature: 25 °C ± 1 °C

-

Detection: UV at 254 nm (Optimized for the strong UV absorbance of the biphenyl chromophore).

-

Injection Volume: 10 µL

Data Presentation

Table 1: Chromatographic Method Summary

| Parameter | Specification | Rationale |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose backbone provides optimal steric inclusion for bulky biphenyl groups. |

| Mobile Phase | Hexane/IPA/DEA (80:20:0.1) | Balances elution strength (IPA) with silanol suppression (DEA). |

| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6 mm ID columns, keeping backpressure < 100 bar. |

| Detection | UV @ 254 nm | Captures the |

Table 2: System Suitability and Validation Criteria (Racemic Standard)

| Analyte / Enantiomer | Retention Time ( | Capacity Factor ( | Selectivity ( | Resolution ( | Tailing Factor ( |

| (S)-Enantiomer | ~ 8.2 min | 1.73 | - | - | < 1.2 |

| (R)-Enantiomer | ~ 12.4 min | 3.13 | 1.81 | > 3.0 | < 1.2 |

(Note: The (S)-enantiomer typically elutes first on the AD-H column under these conditions due to weaker transient binding affinities compared to the (R)-enantiomer).

Mechanistic Visualization

Workflow and chiral recognition mechanism for this compound.

References

-

Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. URL:[Link]

-

Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. ResearchGate. URL:[Link]

GC-MS analysis of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE after derivatization

Executive Summary

Methyl-2-(S)-biphenyl-2-aminopropionate (CAS 63024-30-6) is a critical chiral intermediate, often utilized in the synthesis of neprilysin inhibitors and other pharmacophores containing the biphenyl-alanine motif. While the molecule possesses a methyl ester moiety that masks the carboxylic acid, the free primary amine (

This guide details a robust protocol for the fluorinated acylation of the target molecule using Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA). This approach converts the thermally labile amine into a stable, volatile amide, enhancing chromatographic peak shape and providing electron-rich moieties for high-sensitivity Mass Spectrometry (EI/NCI) detection.

Analytical Strategy & Mechanism

The Derivatization Logic

Direct injection of amino acid esters is possible but suboptimal. The free amine group interacts with silanol groups in the GC liner and column stationary phase. To mitigate this, we employ N-Acylation .

-

Why Acylation over Silylation? While silylation (e.g., MSTFA) is common, silyl derivatives of hindered amines can be moisture-sensitive and prone to hydrolysis. Acylated derivatives (amides) are chemically stable, allowing for longer autosampler stability and more reproducible quantitation in complex matrices.

-

Reagent Selection: We utilize TFAA (Trifluoroacetic Anhydride) . The introduction of the trifluoroacetyl group (

) increases volatility significantly more than standard acetylation and provides a unique mass spectral fingerprint.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the anhydride.

-

Target: this compound[1]

-

Product: Methyl-2-(S)-biphenyl-2-(trifluoroacetamido)propionate

Visualization of Workflows

Figure 1: Derivatization Reaction Scheme

Caption: Chemical pathway transforming the polar amine into a volatile N-TFA derivative suitable for GC-MS.

Figure 2: Analytical Workflow

Caption: Step-by-step operational workflow from sample prep to data acquisition.

Detailed Experimental Protocol

Safety Note: TFAA is corrosive and moisture-sensitive. Perform all steps in a fume hood.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Solvent: Ethyl Acetate (anhydrous, HPLC grade).

-

Reagent: Trifluoroacetic Anhydride (TFAA), >99%.

-

Catalyst/Base: Pyridine (anhydrous) or Triethylamine.

-

Internal Standard (IS): Stable isotope-labeled analog (preferred) or a structural analog like Methyl-phenylalanine.

Step-by-Step Procedure

-

Sample Preparation:

-

Weigh 1.0 mg of this compound into a 2 mL GC vial.

-

Dissolve in 500 µL of Ethyl Acetate.

-

Add 50 µL of Internal Standard solution (100 µg/mL).

-

-

Derivatization:

-

Add 50 µL of Pyridine (acts as an acid scavenger to protect the column and drive reaction).

-

Add 100 µL of TFAA slowly (exothermic reaction).

-

Cap the vial tightly.

-

Incubate: Heat at 60°C for 30 minutes . Note: Steric hindrance from the biphenyl group requires thermal energy to ensure 100% conversion.

-

-

Clean-up (Crucial for Column Life):

-

Evaporate the mixture to dryness under a gentle stream of Nitrogen at 40°C. This removes excess TFAA and the trifluoroacetic acid byproduct, which causes peak tailing and column phase bleeding.

-

Reconstitute the residue in 1000 µL of Toluene or Ethyl Acetate.

-

-

Analysis:

-

Transfer to an autosampler vial. Inject 1 µL.

-

GC-MS Instrument Parameters

To ensure reproducibility, use the following validated settings.

| Parameter | Setting | Rationale |

| Inlet | Split/Splitless (10:1 Split) | Prevents column overload; Splitless for trace analysis. |

| Inlet Temp | 250°C | Sufficient to volatilize the derivative without degradation. |

| Column | 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms) | Standard non-polar phase; excellent for aromatic compounds. |

| Dimensions | 30m x 0.25mm x 0.25µm | Standard capacity and resolution. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for MS. |

| Oven Program | 80°C (1 min) → 20°C/min → 280°C (5 min) | Fast ramp preserves peak shape; high final temp elutes biphenyls. |

| Transfer Line | 280°C | Prevents condensation of high-boiling biphenyls. |

| Ion Source | EI (70 eV) @ 230°C | Standard fragmentation; 230°C minimizes source fouling. |

| Acquisition | Scan (m/z 50–500) or SIM | Scan for ID; SIM for quantitation. |

Data Interpretation & Validation

Mass Spectral Fingerprint

The N-TFA-Methyl-Biphenyl-Aminopropionate derivative will exhibit a distinct fragmentation pattern in Electron Impact (EI) mode:

-

Molecular Ion (

): Observable but likely weak. -

Base Peak: Typically formed by the cleavage of the ester group or the bond alpha to the amide nitrogen.

-

Diagnostic Ions:

-

[M - 59] : Loss of

(Methoxycarbonyl group). This is often the base peak in amino acid methyl esters. -

m/z 69 :

(Characteristic of TFA derivatives). -

Biphenyl Fragment : m/z 152-154 range (Biphenyl cation).

-

Quality Control Criteria

-

Derivatization Efficiency: Monitor the disappearance of the underivatized amine peak. It should be <1% of the total area.

-

Linearity: The method should be linear (

) over the range of 1 µg/mL to 100 µg/mL. -

Stability: Re-inject the sample after 24 hours. The peak area ratio (Analyte/IS) should not deviate by >5%.

References

-

National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

-

MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Retrieved from [Link]

Sources

Application Note: Stereochemical Profiling and Enantiomeric Excess Determination of Methyl-2-(S)-biphenyl-2-aminopropionate via ¹H NMR

Mechanistic Principles of Chiral Discrimination

Determining the enantiomeric excess (ee) of chiral pharmaceutical intermediates like Methyl-2-(S)-biphenyl-2-aminopropionate is a critical quality control step in drug development. Because enantiomers possess identical physical properties in an achiral environment, direct ¹H NMR spectroscopy cannot distinguish between the (S) and (R) forms of the amine.

While Chiral Solvating Agents (CSAs) can induce peak splitting via non-covalent interactions, their efficacy is highly susceptible to concentration, temperature, and trace moisture[1]. To achieve a robust, self-validating analytical system, covalent derivatization using a Chiral Derivatizing Agent (CDA) is preferred.

Reacting the analyte with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's Acid Chloride) converts the enantiomeric mixture into a pair of stable diastereomeric amides[2]. The resulting (R,S) and (R,R) diastereomers possess distinct 3D geometries. The phenyl ring of the MTPA moiety exerts a strong magnetic anisotropic shielding effect. Depending on the stereochemistry at the

Caption: Formation of diastereomers using (R)-MTPA-Cl for ee determination.

Experimental Design & Causality

When designing this protocol, two critical experimental parameters must be strictly controlled to ensure scientific integrity:

-

Prevention of Kinetic Resolution: If the derivatization reaction does not reach 100% completion, the (R)-MTPA-Cl may react faster with one enantiomer than the other. This kinetic resolution would artificially skew the observed diastereomeric ratio. To prevent this, the protocol utilizes a stoichiometric excess of MTPA-Cl (1.5 to 2.0 eq) and a nucleophilic base (Pyridine-d5) to drive the reaction to absolute completion.

-

Quantitative NMR Parameters: Standard ¹H NMR acquisition parameters often use short relaxation delays (D1 = 1s). However, methyl and methoxy protons can have longer longitudinal relaxation times (

). To ensure the integrals accurately reflect the molar ratio of the diastereomers, the D1 delay must be extended to at least 5 seconds.

Step-by-Step Derivatization Protocol

Caption: Workflow for the derivatization and NMR analysis of chiral amines.

Materials Required:

-

This compound (Analyte)

-

(R)-(-)-MTPA-Cl (Mosher's acid chloride, >99% ee)

-

Deuterated Chloroform (

), anhydrous (stored over molecular sieves) -

Pyridine-

(Acts as both acid scavenger and catalyst)

Methodology:

-

Preparation: Accurately weigh 10–15 mg of the this compound sample into a clean, dry 1.5 mL glass vial.

-

Solvation: Dissolve the amine in 0.6 mL of anhydrous

. Causality Note: Anhydrous solvent is mandatory. Trace water will hydrolyze MTPA-Cl into Mosher's acid, which will not react with the amine and will clutter the NMR spectrum. -

Catalysis: Add 3 equivalents of Pyridine-

to the solution. Mix gently. -

Derivatization: In a fume hood, carefully add 1.5 equivalents of (R)-(-)-MTPA-Cl to the vial.

-